1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one
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Overview
Description
1-(hydroxymethyl)bicyclo[320]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]heptan-2-one using L-Selectride, followed by acetylation and enzymatic resolution . Another method involves the use of methyl bromoacetate and zinc granules in tetrahydrofuran, followed by saponification and acidification .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1-(carboxymethyl)bicyclo[3.2.0]heptan-2-one.
Reduction: The major product is 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-ol.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydroxymethyl group.
Scientific Research Applications
1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]heptan-2-one: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
1-(hydroxymethyl)bicyclo[2.2.1]heptan-2-one: Similar structure but different ring system, leading to different reactivity and applications.
Uniqueness
1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one is unique due to its combination of a bicyclic structure with both a hydroxymethyl and a ketone functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
2680534-50-1 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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